![molecular formula C8H13NO4 B1399370 4-Acetyl-1,4-oxazepane-6-carboxylic acid CAS No. 1316225-24-7](/img/structure/B1399370.png)
4-Acetyl-1,4-oxazepane-6-carboxylic acid
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Description
4-Acetyl-1,4-oxazepane-6-carboxylic acid, also known as Aox or AOOC, is a heterocyclic organic compound. It has the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound has captured scientists’ attention due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of compounds similar to 4-Acetyl-1,4-oxazepane-6-carboxylic acid, such as morpholines and their carbonyl-containing analogs, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-1,4-oxazepane-6-carboxylic acid are not explicitly mentioned in the search results. Based on its molecular formula C8H13NO4 , we can infer that it contains carbon, hydrogen, nitrogen, and oxygen atoms.properties
IUPAC Name |
4-acetyl-1,4-oxazepane-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-2-3-13-5-7(4-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJGQERQVWDXAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOCC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-1,4-oxazepane-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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